Crystallographically Validated Pim-1 Kinase Binding: Differentiation from Other Fragment Hits in the Same Screen
In a crystallographic fragment screen against human Pim-1 kinase, 2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (ligand 8MW in PDB 5N4V) was identified as a fragment hit, with its binding mode determined at 1.85 Å resolution [1]. By contrast, other fragment hits from the same screen—including 3,4-dimethyl-5-(1H-1,2,4-triazol-3-yl)thiophene-2-carbonitrile (PDB 5N4N), 3,4-dibromothiophene-2-carboxylic acid (PDB 5N51), and 2-(4-chlorophenyl)sulfanylacetohydrazide (PDB 5N50)—occupy different subpockets of Pim-1 and lack the fused thieno[2,3-d]pyrimidine bicyclic core [2]. The unique bicyclic scaffold of 8MW enables interactions with the kinase hinge region that are structurally inaccessible to the monocyclic fragment hits in this series. Binding affinity data (Kd or IC₅₀) for 8MW against Pim-1 has not been publicly disclosed; the crystallographic study focused on binding mode characterization rather than affinity ranking [3]. The structural coordinates for 8MW are available for immediate use in structure-based drug design workflows.
| Evidence Dimension | Crystallographic binding mode and ligand scaffold architecture within the same Pim-1 fragment screen |
|---|---|
| Target Compound Data | Bicyclic thieno[2,3-d]pyrimidine scaffold; PDB 5N4V, resolution 1.85 Å, binds at hinge region |
| Comparator Or Baseline | 3,4-Dimethyl-5-(1H-1,2,4-triazol-3-yl)thiophene-2-carbonitrile (PDB 5N4N): monocyclic thiophene scaffold, different binding subpocket. 3,4-Dibromothiophene-2-carboxylic acid (PDB 5N51): monocyclic thiophene, distinct binding mode. 2-(4-Chlorophenyl)sulfanylacetohydrazide (PDB 5N50): acyclic fragment |
| Quantified Difference | Scaffold class difference: bicyclic thienopyrimidine vs. monocyclic/acyclic fragments. Binding site: hinge region (8MW) vs. alternative subpockets (comparator fragments). |
| Conditions | X-ray crystallography with human Pim-1 kinase co-crystallized with consensus peptide Pimtide. Deposition: Siefker, Heine, Klebe, 2017–2018. |
Why This Matters
For Pim-1-targeted fragment-based drug discovery, the bicyclic thienopyrimidine hinge-binding scaffold of 8MW provides a synthetically tractable core for fragment growing that is structurally and chemically distinct from the monocyclic fragments co-identified in the same screen, offering an alternative starting point for lead optimization.
- [1] Siefker, C., Heine, A., Hardes, K., Steinmetzer, A., Klebe, G. Crystal structure of human Pim-1 kinase in complex with a consensus peptide and fragment-like molecule 2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid. PDB ID: 5N4V, 2017. DOI: 10.2210/pdb5n4v/pdb. View Source
- [2] Siefker, C., Heine, A., Klebe, G. Crystal structure of human Pim-1 kinase in complex with fragment-like molecules: PDB entries 5N4N, 5N50, 5N51. Deposited 2017. RCSB Protein Data Bank. View Source
- [3] Siefker, C. Characterisation and differentiation of kinase binding pockets in PKA and PIM1 by small molecule fragments using protein crystallography. Doctoral dissertation, Philipps-Universität Marburg, 2018. URN: diss/z2018/0229. View Source
